molecular formula C20H16N2OS B3837935 3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3837935
M. Wt: 332.4 g/mol
InChI Key: OHKCFNUXECVHJJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that is widely used in scientific research. It is a member of the acrylonitrile family and is commonly referred to as MTAT. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of MTAT is not fully understood. However, studies have suggested that MTAT exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the regulation of cell growth and division. Additionally, MTAT has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
MTAT has been shown to have several biochemical and physiological effects. Studies have reported that MTAT can inhibit the proliferation of cancer cells, induce apoptosis, and decrease the levels of certain inflammatory cytokines. Additionally, MTAT has been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAT in lab experiments is its potent anti-cancer activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and division. Additionally, MTAT has been shown to have relatively low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using MTAT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MTAT. One potential area of interest is the development of more efficient synthesis methods for MTAT. Additionally, further studies are needed to fully understand the mechanism of action of MTAT and its potential applications in the treatment of various diseases. Furthermore, the development of novel MTAT derivatives with improved solubility and bioavailability could enhance its therapeutic potential.

Scientific Research Applications

MTAT has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that MTAT exhibits potent anti-cancer activity against various cancer cell lines. Additionally, MTAT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MTAT has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)18-13-24-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23-2/h3-11,13H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKCFNUXECVHJJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
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3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
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3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

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